Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
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Description
Synthesis Analysis
The synthesis of related compounds involves cyclocondensation reactions, often utilizing dimethylacetylene dicarboxylate (DMAD) and thioureas as key reactants. A notable method involves the synthesis of iminothiazolidin-4-one derivatives by reacting 1-aroyl-3-aroylthioureas with DMAD, yielding compounds with excellent yields and confirmed via spectroscopic techniques and X-ray crystallography (Sher Ali et al., 2012).
Molecular Structure Analysis
The molecular and solid-state structure of similar compounds is determined through techniques like X-ray diffraction, NMR (nuclear magnetic resonance), and DFT (density functional theory) calculations. These methods provide insights into the compound's electronic and steric configurations, revealing their electrophilic and nucleophilic nature and how these properties influence their chemical reactivity and interactions (Z. Gültekin et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of benzothiazoles involves interactions with various functional groups and participation in cycloaddition reactions. Their chemistry includes N-acetylation and oxidation as primary metabolic transformations, significantly impacting their biological activity and potential as therapeutic agents (M. Chua et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug design and material science. Their solid-state structure, often elucidated through X-ray crystallography, provides valuable information on the molecular packing, hydrogen bonding, and π-π interactions, which are essential for understanding their stability and reactivity (Jana Tomaščiková et al., 2008).
Chemical Properties Analysis
Benzothiazoles' chemical properties, including their acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the presence of the thiazole ring and substituents. These properties are essential for their biological activity and their role as intermediates in organic synthesis. The electronic and steric effects of substituents on the thiazole ring significantly affect their chemical behavior and interactions with biological targets (G. Reddy & Κ. Rao, 2008).
Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate have been studied for their antimicrobial properties. For instance, fluorinated benzothiazolo imidazole compounds have shown promising antimicrobial activity (Sathe et al., 2011). Another study highlighted the synthesis of similar compounds exhibiting anti-mycobacterial activity (Sathe et al., 2010).
Antitumor Properties
Several fluorinated benzothiazole derivatives have been investigated for their antitumor properties. A study found that fluorinated 2-(4-aminophenyl)benzothiazoles were potently cytotoxic in certain human breast cell lines, indicating potential in cancer treatment (Hutchinson et al., 2001). Another research focused on the synthesis of N-acyl derivatives of arylamines, derived from benzothiazoles, revealing their selective antitumor activity (Chua et al., 1999).
Fluorescence Studies
The fluorescence properties of certain benzothiazole derivatives have been explored. A study on the synthesis and fluorescence efficiency of 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-one derivatives found that these compounds emit blue light, which could have applications in materials science (Mahadevan et al., 2014).
Enzyme Inhibition
Compounds similar to Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate have been studied for their enzyme inhibition activity. A study synthesized novel phenyl ureas with benzothiazole structure, demonstrating excellent inhibition activity against acetylcholinesterase and butyrylcholinesterase, which could have implications in neurodegenerative diseases (Pejchal et al., 2011).
Corrosion Inhibition
Thiazole compounds have been evaluated as corrosion inhibitors for mild steel, suggesting potential industrial applications. A study showed that certain thiazoles effectively inhibit corrosion of mild steel in acidic solutions, which could be relevant for material protection (Quraishi & Sharma, 2005).
properties
IUPAC Name |
methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c1-11(23)12-3-5-13(6-4-12)18(25)21-19-22(10-17(24)26-2)15-8-7-14(20)9-16(15)27-19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWUVUTYVLPIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
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